3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
Phenolphthalein, also known as 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone, is a white powder with a molecular weight of 318.33 . It’s often used as an indicator in acid-base titrations .
Synthesis Analysis
Phenolphthalein can be synthesized through the Mannich reaction of phenolphthalein with paraformaldehyde and allylamine .Molecular Structure Analysis
The molecular structure of phenolphthalein has been studied using X-ray analysis . The pH-dependent color change of phenolphthalein has been ascribed to a structure change from the lactone to the dianionic resonating form .Chemical Reactions Analysis
Phenolphthalein is often used as an indicator in acid-base titrations. It changes from colorless to violet-red between pH 8.3-9.8 .Physical And Chemical Properties Analysis
Phenolphthalein is a white powder with a molecular weight of 318.33 . It has an absorbance peak at 242 nm . It’s slightly soluble in water and usually is dissolved in alcohols in experiments .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Characterization : The compound has been synthesized using the Knoevenagel reaction. Its crystal structure, physico-chemical properties, and interaction with different solvents have been studied, highlighting its sensitivity to solvent polarity and hydrogen bonding (Elenkova et al., 2014).
Catalysis and Chemical Reactions
- Catalyzed Synthesis of Bis(indolyl)methanes : The compound has been used in the catalyzed synthesis of biologically relevant bis(indolyl)methanes, demonstrating the compound's utility in facilitating electrophilic substitution reactions (Banari et al., 2017).
- Domino Reactions for Derivative Synthesis : It plays a role in domino reactions for synthesizing various indole derivatives, indicating its utility in complex organic synthesis processes (Lu et al., 2015).
Biological and Environmental Applications
- Bioremediation : Research has explored its potential role in the bioremediation of environmental pollutants like Bisphenol A, suggesting its utility in environmental cleanup processes (Chhaya & Gupte, 2013).
- Fluorescent Ligands for Estrogen Receptor : Certain derivatives have been identified as inherently fluorescent ligands for the estrogen receptor, offering potential applications in medical diagnostics and research (Koulocheri & Haroutounian, 2001).
Eco-Friendly Synthesis
- Green Synthesis Methodologies : Studies have focused on eco-friendly synthesis approaches for related compounds, emphasizing the compound's role in sustainable chemistry practices (Brahmachari & Banerjee, 2014).
Advanced Materials and Corrosion Inhibition
- Corrosion Inhibition : Derivatives have been studied as green corrosion inhibitors for metals, suggesting their potential in industrial applications to prevent material degradation (Verma et al., 2016).
Potential in Drug Synthesis
- Pharmaceutical Synthesis : The compound and its derivatives have shown potential as key intermediates in the synthesis of various drug candidates, highlighting its significance in pharmaceutical research (Xu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLAHMQSQFDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397487 | |
Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
56632-39-4 | |
Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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